

Allyl 3-amino-4-methoxybenzoate molecular weight and formula

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Compound of Interest

Compound Name: Allyl 3-amino-4-methoxybenzoate

Cat. No.: B130071

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In-Depth Technical Guide: Allyl 3-amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Allyl 3-amino-4-methoxybenzoate

Allyl 3-amino-4-methoxybenzoate is a chemical compound with significant potential as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel antibiotics. This guide provides a comprehensive overview of its molecular characteristics, a potential synthesis pathway, and its role in medicinal chemistry.

Parameter	Value	Source
Molecular Weight	207.23 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
CAS Number	153775-06-5	[1]
Synonyms	prop-2-enyl 3-amino-4-methoxybenzoate	[1]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **Allyl 3-amino-4-methoxybenzoate** is not readily available in public literature, a plausible method involves the esterification of its precursor, 3-amino-4-methoxybenzoic acid, with an allyl halogenide. The following proposed experimental protocol is based on analogous esterification reactions of similar benzoic acid derivatives.

Proposed Esterification of 3-amino-4-methoxybenzoic acid:

This proposed synthesis is a two-step process starting from 4-methoxy-3-nitrobenzoic acid.

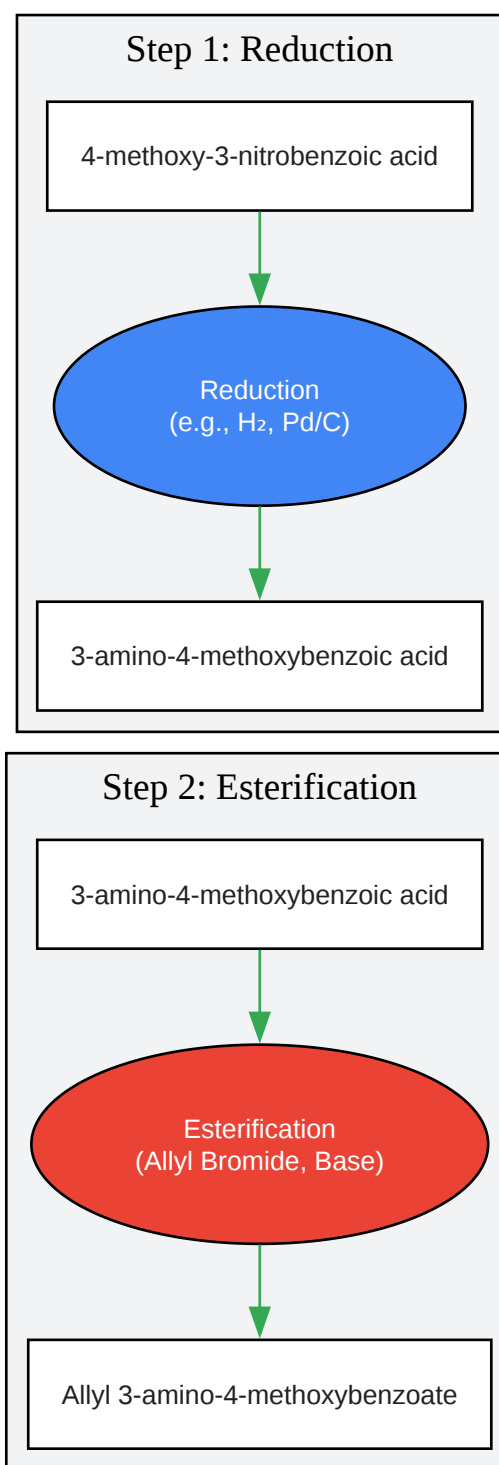
Step 1: Reduction of 4-methoxy-3-nitrobenzoic acid to 3-amino-4-methoxybenzoic acid

A general procedure for the reduction of a nitro group on a benzoic acid derivative involves the use of a reducing agent such as hydrogen gas with a palladium-on-carbon catalyst.

Step 2: Esterification of 3-amino-4-methoxybenzoic acid with Allyl Bromide

The resulting 3-amino-4-methoxybenzoic acid can then be esterified. A general method for the allylation of a carboxylic acid involves reaction with allyl bromide in the presence of a base.

Illustrative Workflow:



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Caption: Proposed two-step synthesis of **Allyl 3-amino-4-methoxybenzoate**.

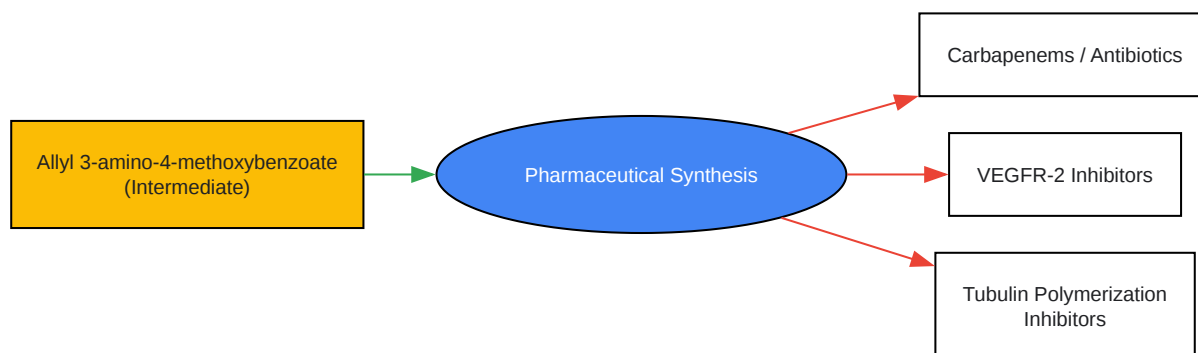
Potential Applications in Drug Discovery

Allyl 3-amino-4-methoxybenzoate is listed as an intermediate in patents for the preparation of carbapenems and other antibiotic compounds.[1] Carbapenems are a class of β -lactam antibiotics with a broad spectrum of antibacterial activity.

The precursor, 3-amino-4-methoxybenzoic acid, is a known reactant in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors.[2] This suggests that derivatives of 3-amino-4-methoxybenzoic acid, including the allyl ester, could be valuable scaffolds for the development of novel therapeutic agents targeting these pathways.

Potential Signaling Pathway Involvement:

Given the established roles of its precursor, it is hypothesized that molecules synthesized from **Allyl 3-amino-4-methoxybenzoate** could potentially modulate signaling pathways involved in angiogenesis (VEGFR-2) and cell division (tubulin polymerization). Further research is required to validate these potential biological activities.



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Caption: Potential applications of **Allyl 3-amino-4-methoxybenzoate** in drug synthesis.

Conclusion

Allyl 3-amino-4-methoxybenzoate represents a key building block for the synthesis of complex pharmaceutical molecules. While detailed public information on its direct biological activity is limited, its structural relationship to precursors of known bioactive compounds suggests a promising role in the development of new antibiotics and targeted cancer therapies. The synthesis protocol outlined in this guide, based on established chemical transformations, provides a viable route for its preparation in a research setting. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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References

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